molecular formula C16H13NO5 B1196066 Succinimidyl 2-naphthoxyacetate CAS No. 81012-92-2

Succinimidyl 2-naphthoxyacetate

Cat. No.: B1196066
CAS No.: 81012-92-2
M. Wt: 299.28 g/mol
InChI Key: CUSRGDOKYSVDPX-UHFFFAOYSA-N
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Description

Succinimidyl 2-naphthoxyacetate is an ester compound widely used in scientific research for labeling peptides and proteins. This compound is known for its ability to facilitate the detection and quantification of these biomolecules, making it a valuable tool in various biochemical and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Succinimidyl 2-naphthoxyacetate typically involves the esterification of 2-naphthoxyacetic acid with N-hydroxysuccinimide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include anhydrous solvents like dichloromethane or tetrahydrofuran, and the reaction is performed under an inert atmosphere to prevent moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Succinimidyl 2-naphthoxyacetate primarily undergoes substitution reactions, particularly nucleophilic substitution. This is due to the presence of the succinimidyl ester group, which is highly reactive towards nucleophiles such as amines and thiols .

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary amines, secondary amines, and thiols. The reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or acetonitrile, and may require mild heating to proceed efficiently .

Major Products Formed

The major products formed from reactions with this compound are amide or thioester derivatives, depending on the nucleophile used. These products are often used in further biochemical applications, such as the labeling of proteins or peptides .

Scientific Research Applications

Succinimidyl 2-naphthoxyacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent for the derivatization of amino acids and peptides, facilitating their detection and analysis.

    Biology: The compound is employed in the labeling of proteins and peptides, which is crucial for studying protein interactions and functions.

    Medicine: In medical research, this compound is used in the development of diagnostic assays and therapeutic agents.

    Industry: The compound finds applications in the production of bioconjugates and other biochemical tools used in various industrial processes.

Mechanism of Action

The mechanism of action of Succinimidyl 2-naphthoxyacetate involves the formation of a covalent bond between the succinimidyl ester group and a nucleophile, such as an amine or thiol group on a protein or peptide. This reaction results in the formation of a stable amide or thioester bond, effectively labeling the biomolecule. The molecular targets are typically the amino groups of lysine residues or the thiol groups of cysteine residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    N-hydroxysuccinimide esters: These compounds, like Succinimidyl 2-naphthoxyacetate, are widely used for bioconjugation due to their high reactivity towards nucleophiles.

    Succinimidyl 4-hydroxybenzoate: Another commonly used ester for labeling applications, but with different reactivity and stability profiles.

Uniqueness

This compound is unique due to its naphthoxyacetate moiety, which provides distinct chemical properties and reactivity compared to other succinimidyl esters. This uniqueness makes it particularly suitable for specific labeling applications where other esters may not be as effective .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-naphthalen-2-yloxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO5/c18-14-7-8-15(19)17(14)22-16(20)10-21-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSRGDOKYSVDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)COC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40230849
Record name Succinimidyl 2-naphthoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81012-92-2
Record name Acetic acid, 2-(2-naphthalenyloxy)-, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81012-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinimidyl 2-naphthoxyacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081012922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinimidyl 2-naphthoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Succinimido (2-naphthyloxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.392
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Succinimidyl 2-naphthoxyacetate enable the quantification of aminophospholipids?

A1: this compound serves as a fluorescent derivatizing agent for aminophospholipids. [] The succinimidyl ester group reacts with the primary amine group present in aminophospholipids, forming a stable amide bond. This covalent attachment of the 2-naphthoxyacetate moiety introduces fluorescence to the lipid molecule. Once derivatized, the aminophospholipids can be separated using High-Performance Liquid Chromatography (HPLC) and detected with high sensitivity due to their acquired fluorescence. []

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